molecular formula C14H19NO5S B2965127 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide CAS No. 898425-15-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide

Cat. No.: B2965127
CAS No.: 898425-15-5
M. Wt: 313.37
InChI Key: XVWYWLFGJUYDRF-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide is a synthetic organic compound characterized by a thiolan (tetrahydrothiophene) ring system modified with two sulfonyl oxygen atoms (1,1-dioxo group) at the 1-position. The 3-position of the thiolan ring is substituted with an N-methylbenzamide group, where the benzamide moiety is further functionalized with methoxy groups at the 2- and 3-positions. This structural architecture combines sulfone, amide, and aromatic ether functionalities, making it a candidate for applications in medicinal chemistry, particularly in metal-catalyzed C–H bond activation or as a pharmacophore in drug discovery .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-15(10-7-8-21(17,18)9-10)14(16)11-5-4-6-12(19-2)13(11)20-3/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWYWLFGJUYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the dioxo group. The dimethoxybenzamide moiety is then synthesized separately and coupled with the thiolane derivative under specific reaction conditions. The final step involves the methylation of the amide nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo group can be reduced to yield thiolane derivatives with different oxidation states.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the dioxo group can produce thiolane derivatives with varying oxidation states.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Comparative Insights

Sulfonyl vs. In contrast, thiazolidinone-based analogs (e.g., NAT-2 ) focus on hydrogen-bonding and antioxidant activity due to phenolic or nicotinamide substituents.

Substituent-Driven Reactivity :

  • The 2,3-dimethoxy groups on the benzamide moiety in the target compound may enhance solubility and π-π stacking in biological targets, whereas chloro/methyl groups in benzodithiazine derivatives favor hydrophobic interactions.

Synthetic Complexity: Multi-step synthesis is required for pyrazolopyridine-thiolan hybrids , whereas simpler amide couplings suffice for thiazolidinone derivatives . The target compound likely follows intermediate complexity, akin to ’s protocol .

Spectroscopic Signatures :

  • Sulfonyl IR peaks (~1345–1155 cm⁻¹) are consistent across dioxo-thiolan and benzodithiazine compounds . Methoxy protons (δ 3.8–4.0) and aromatic protons (δ 7.0–7.5) align with dimethoxybenzamide analogs .

Notes and Limitations

  • Direct data on the target compound’s synthesis, bioactivity, or crystallography are absent in the provided evidence; comparisons rely on structural analogs.
  • Applications are inferred from substituent pharmacology (e.g., methoxy groups in kinase inhibitors , sulfonyl groups in C–H activation ).
  • Further studies should explore the compound’s stability, metal-binding capacity, and in vitro efficacy.

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